2-bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isopropylthiazole-4-carboxamide
Description
The compound 2-bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isopropylthiazole-4-carboxamide (CAS: 1435996-05-6) features a bicyclic 5,6-dihydro-4H-cyclopenta[d]thiazole core linked to a 5-isopropylthiazole-4-carboxamide group substituted with a bromine atom at position 2. Its molecular formula is C₁₃H₁₄BrN₃OS₂, with a molecular weight of 372.3 g/mol .
Properties
Molecular Formula |
C13H14BrN3OS2 |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
2-bromo-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H14BrN3OS2/c1-6(2)10-9(16-12(14)20-10)11(18)17-13-15-7-4-3-5-8(7)19-13/h6H,3-5H2,1-2H3,(H,15,17,18) |
InChI Key |
RCEAOBICEMHSNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Br)C(=O)NC2=NC3=C(S2)CCC3 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method adapts industrial-scale strategies for thiazole-2-methanamide synthesis, modified to accommodate the 5-isopropyl and cyclopenta[d]thiazole substituents. The route comprises three stages:
-
Carbonyl insertion into 2-bromo-5-isopropylthiazole.
-
Chlorination to form the acid chloride intermediate.
-
Ammonolysis with 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine.
Carbonyl Insertion
2-Bromo-5-isopropylthiazole undergoes lithiation using n-Butyl Lithium (n-BuLi) in methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF) at -70°C to -75°C . Subsequent quenching with dry carbon dioxide generates the lithium carboxylate intermediate:
Key Parameters :
Chlorination
The carboxylate intermediate reacts with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux (44–46°C), yielding 2-bromo-5-isopropylthiazole-4-carbonyl chloride:
Optimization :
Ammonolysis
The acid chloride reacts with 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine in ammonia-saturated THF at 0–15°C , forming the target carboxamide:
Industrial Scalability
This one-pot methodology avoids intermediate purification, reducing waste and cost. However, challenges include:
-
Moisture sensitivity : Lithiation requires anhydrous conditions.
-
Exothermic reactions : Controlled addition of n-BuLi prevents thermal runaway.
Synthetic Route 2: Direct Amide Coupling
Reaction Overview
This approach couples pre-synthesized 2-bromo-5-isopropylthiazole-4-carboxylic acid with 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine via amide bond formation .
Carboxylic Acid Activation
The carboxylic acid is activated using thionyl chloride or EDC/HOBt in DCM , forming the reactive acyl chloride or mixed anhydride:
Comparative Advantages
-
Simpler setup : Avoids low-temperature lithiation.
-
Brother substrate tolerance : Compatible with acid-sensitive amines.
Reaction Optimization and Challenges
Solvent Selection
Temperature Control
Byproduct Management
Analytical Characterization
Spectroscopic Data
-
¹H NMR :
-
Thiazole protons: δ 7.2–7.5 ppm.
-
Cyclopenta[d]thiazole CH₂: δ 2.8–3.2 ppm.
-
-
MS (ESI+) : m/z 372.3 [M+H]⁺.
Purity Assessment
Industrial and Environmental Considerations
Cost Analysis
| Component | Cost Contribution |
|---|---|
| 2-Bromo-5-isopropylthiazole | 40% |
| n-BuLi | 25% |
| SOCl₂ | 15% |
Waste Streams
-
Lithium salts : Recycled via aqueous extraction.
-
SO₂ gas : Scrubbed using NaOH solution.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can engage in coupling reactions with various organic moieties, expanding its structural diversity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Oxidation Products: Oxidized derivatives of the thiazole rings.
Reduction Products: Reduced forms of the thiazole rings or the cyclopentathiazole moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.
Medicine
Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could interact with various biological pathways, making it a candidate for drug discovery programs targeting diseases like cancer or bacterial infections.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of 2-bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isopropylthiazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine atom and thiazole rings can form hydrogen bonds or hydrophobic interactions with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Bromine Substitution : The target compound’s bromine at position 2 may enhance electrophilic reactivity compared to analogs like Compound 24 , which features a sodium sulfamoyl group. Bromine’s electron-withdrawing effects could influence binding to hydrophobic kinase pockets .
Isopropyl vs. Polar Groups : The 5-isopropyl group in the target compound likely increases lipophilicity relative to Compound 24 ’s hydrophilic sodium sulfamoyl moiety. This difference may impact membrane permeability and bioavailability .
Core Modifications: The cyclopenta-thiazole core is shared with Compound 25 (), which contains a triazin-4-ylamino group and demonstrates antiproliferative activity. The absence of a triazine ring in the target compound suggests divergent biological targets .
Biological Activity
The compound 2-bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isopropylthiazole-4-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities. This article aims to compile and analyze existing research findings related to its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 360.27 g/mol. The structure features a bromine atom, a cyclopenta[d]thiazole ring, and an isopropyl group, which may contribute to its biological properties.
Research indicates that compounds similar to 2-bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isopropylthiazole-4-carboxamide often exhibit biological activity through the following mechanisms:
- Enzyme Inhibition: Many thiazole derivatives inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation: These compounds may act as agonists or antagonists at various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole derivatives. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that 2-bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isopropylthiazole-4-carboxamide may possess comparable antimicrobial properties.
Anticancer Activity
Thiazole derivatives are also investigated for their anticancer potential. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 25 |
These findings indicate that the compound may inhibit tumor growth by triggering programmed cell death in malignant cells.
Case Studies
- Study on Antimicrobial Efficacy: A recent study evaluated the antimicrobial effects of various thiazole derivatives, including the target compound. It was found to significantly inhibit the growth of resistant bacterial strains, highlighting its potential as an antimicrobial agent.
- Anticancer Research: Another investigation focused on the anticancer properties of thiazoles. The study reported that the compound induced significant apoptosis in breast and lung cancer cell lines, suggesting a viable pathway for therapeutic development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isopropylthiazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of brominated thiazole precursors with cyclopenta[d]thiazol-2-amine derivatives. Key steps include:
- Cyclization : Use phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) to form the thiazole core, as demonstrated in analogous thiazole syntheses .
- Coupling Reactions : Employ coupling reagents (e.g., HATU or EDCI) to link the carboxamide group to the cyclopenta[d]thiazole moiety, ensuring pH and temperature control to prevent side reactions .
- Purification : Optimize column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity product .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 2.55 ppm for isopropyl CH₃ groups) .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation (e.g., m/z 464 [M+1]⁺) .
- Elemental Analysis : Validate C, H, N, S content (±0.3% deviation from theoretical values) .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the compound’s interaction with biological targets?
- Methodological Answer :
- Software Selection : Use AutoDock4 with flexible sidechain modeling to account for receptor conformational changes .
- Parameterization : Apply Lamarckian Genetic Algorithm (LGA) with 100 runs, population size 150, and grid spacing 0.375 Å for docking precision .
- Validation : Cross-dock against known ligand-receptor complexes (e.g., HIV protease) to assess pose reproducibility (RMSD ≤2.0 Å) .
Q. What wavefunction analysis tools are suitable for studying this compound’s electronic properties?
- Methodological Answer :
- Electrostatic Potential (ESP) Mapping : Use Multiwfn to calculate ESP surfaces, identifying nucleophilic/electrophilic regions (e.g., bromine’s electron-withdrawing effect) .
- Orbital Composition Analysis : Quantify contributions of cyclopenta[d]thiazole and thiazole rings to frontier orbitals (HOMO/LUMO) using Löwdin population analysis .
- Electron Localization Function (ELF) : Visualize covalent bonding and lone pairs to rationalize reactivity .
Q. How should researchers address contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Systematic Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Control Experiments : Include positive controls (e.g., known kinase inhibitors) and assess off-target effects via kinome-wide profiling .
- Computational Validation : Compare docking predictions with experimental IC₅₀ values to identify outliers (e.g., discrepancies due to membrane permeability) .
Q. What experimental design principles apply to long-term environmental impact studies of this compound?
- Methodological Answer :
- Compartmental Analysis : Study abiotic/biotic degradation pathways (hydrolysis, photolysis) and bioaccumulation potential using OECD Test Guideline 307 .
- Ecotoxicology : Use tiered testing (e.g., Daphnia magna acute toxicity followed by fish embryo assays) to assess ecosystem risks .
- Field Trials : Implement randomized block designs with split plots to evaluate soil persistence under varying climatic conditions .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
